ethyl 2-chloro-3,3-difluorobutanoate
Description
Structure
3D Structure
Properties
CAS No. |
83124-53-2 |
|---|---|
Molecular Formula |
C6H9ClF2O2 |
Molecular Weight |
186.58 g/mol |
IUPAC Name |
ethyl 2-chloro-3,3-difluorobutanoate |
InChI |
InChI=1S/C6H9ClF2O2/c1-3-11-5(10)4(7)6(2,8)9/h4H,3H2,1-2H3 |
InChI Key |
VSTVDNSUGRBIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of Ethyl 2 Chloro 3,3 Difluorobutanoate
Nucleophilic Substitution Reactions at the α-Chloro Position
The carbon atom alpha to the carbonyl group in ethyl 2-chloro-3,3-difluorobutanoate is activated towards nucleophilic attack due to the electron-withdrawing nature of both the chlorine atom and the adjacent ester group. This section details the mechanistic aspects and the scope of nucleophiles that can be employed in these substitution reactions.
Mechanism and Stereochemical Outcomes
Nucleophilic substitution at the α-chloro position of this compound is anticipated to proceed primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. In this mechanism, the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry at the chiral center, assuming the starting material is enantiomerically enriched. The transition state involves a trigonal bipyramidal geometry where the nucleophile and the leaving group (chloride ion) are positioned 180° apart.
The rate of this reaction is dependent on several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are typically employed to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
While the SN2 pathway is generally favored for secondary halides, competing elimination reactions (E2) can occur, particularly with strong, sterically hindered bases. This would lead to the formation of an α,β-unsaturated ester. The presence of the electron-withdrawing fluorine atoms on the adjacent carbon is expected to influence the acidity of the α-proton, potentially impacting the competition between substitution and elimination pathways.
Reactivity with Nitrogen, Oxygen, and Sulfur Nucleophiles
A variety of nucleophiles can be utilized to displace the α-chloro atom, leading to the formation of new carbon-heteroatom bonds.
Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849), are effective nucleophiles for the synthesis of α-amino esters. The resulting 2-amino-3,3-difluorobutanoate derivatives are valuable precursors for the synthesis of non-proteinogenic amino acids and other biologically active molecules. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated. The synthesis of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives through nucleophilic substitution highlights the reactivity of amines with chloro-activated positions. scielo.br
Oxygen Nucleophiles: Alkoxides and phenoxides can react with this compound to form the corresponding α-alkoxy or α-aryloxy esters. These reactions are generally performed under anhydrous conditions to prevent the competing hydrolysis of the ester. The use of a strong base like sodium hydride is common to deprotonate the alcohol or phenol, generating the more potent alkoxide or phenoxide nucleophile.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles for SN2 reactions due to the high polarizability of sulfur. sigmaaldrich.com The reaction of this compound with thiols in the presence of a base, or with pre-formed thiolates, is expected to efficiently yield α-thioethers. These sulfur-containing compounds are versatile intermediates in organic synthesis. sigmaaldrich.com
| Nucleophile Type | Example Nucleophile | Product Type | Typical Reaction Conditions |
| Nitrogen | Aniline | α-Amino ester | Room temperature, aqueous medium scielo.br |
| Oxygen | Sodium Ethoxide | α-Ethoxy ester | Anhydrous ethanol, reflux |
| Sulfur | Sodium Thiophenoxide | α-Thiophenoxy ester | DMF, room temperature |
Reactions Involving the Ester Functionality
The ethyl ester group of the title compound can undergo a variety of transformations common to carboxylic acid derivatives. These reactions allow for the modification of this functional group to produce other valuable compounds.
Transesterification and Hydrolysis under Controlled Conditions
Transesterification: The ethyl ester can be converted to other esters by treatment with an alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification, often using sulfuric acid or p-toluenesulfonic acid, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. Base-catalyzed transesterification involves the attack of an alkoxide on the carbonyl carbon. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-3,3-difluorobutanoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) using aqueous sodium hydroxide (B78521) or potassium hydroxide is generally preferred as it is an irreversible process. Acid-catalyzed hydrolysis is a reversible reaction and requires a large excess of water to proceed to completion.
Reduction to Fluoroalcohols and Fluoroaldehydes
Reduction to Fluoroalcohols: The ester group can be reduced to a primary alcohol, yielding 2-chloro-3,3-difluorobutan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are typically required for this transformation. The reaction proceeds through the formation of an intermediate aldehyde which is further reduced to the alcohol. It is important to note that LiAlH₄ can also reduce the α-chloro group, leading to a mixture of products. More selective reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid, or diisobutylaluminium hydride (DIBAL-H) at low temperatures, may offer better control. The stereoselective reduction of related compounds like ethyl 4-chloro-3-oxobutanoate to the corresponding alcohol has been extensively studied using biocatalysts. nih.govresearchgate.netsigmaaldrich.com
Reduction to Fluoroaldehydes: The partial reduction of the ester to the corresponding aldehyde, 2-chloro-3,3-difluorobutanal, is a more challenging transformation. This can be achieved using sterically hindered reducing agents like DIBAL-H at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The intermediate hemiacetal is stable at low temperatures and hydrolyzes to the aldehyde upon workup.
| Transformation | Reagent(s) | Product |
| Transesterification | Methanol, H₂SO₄ (cat.) | Mthis compound |
| Hydrolysis | NaOH (aq), then H₃O⁺ | 2-Chloro-3,3-difluorobutanoic acid |
| Reduction to Alcohol | LiAlH₄, then H₃O⁺ | 2-Chloro-3,3-difluorobutan-1-ol |
| Reduction to Aldehyde | DIBAL-H, -78 °C, then H₂O | 2-Chloro-3,3-difluorobutanal |
Amidation and Other Carboxylic Acid Derivative Formations
The ester can be converted directly to an amide by heating with ammonia or a primary or secondary amine (aminolysis). However, this reaction is often slow. A more common approach is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide. The amidation of related α-chloro esters is a known process.
Reactivity of the Geminal Difluoro Moiety
The pair of fluorine atoms at the C3 position, known as a geminal difluoro moiety, is a dominant feature of the molecule, profoundly influencing its stability and the reactivity of neighboring atoms.
Stability and Potential for Further Fluorination or Defluorination
The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable stability to the geminal difluoro group in this compound. Under typical synthetic conditions, this CF₂ group is robust and non-reactive. However, its stability is not absolute and can be overcome under specific and often harsh conditions.
Defluorination: While challenging, defluorination can be achieved. Studies on analogous compounds, such as trifluoromethyl ketones, show that sequential removal of fluorine atoms is possible by carefully tuning reaction conditions, often involving strong reducing agents or specific catalysts. nih.gov Enzymatic defluorination has also been documented for simple fluoroacetates, where the cleavage of the first C-F bond is the rate-limiting step, followed by rapid loss of the second fluorine. nih.gov This suggests that while the CF₂ group is stable, it is not entirely inert and can be a site of reaction under targeted enzymatic or potent chemical methods.
Fluorination: The potential for further fluorination to a trifluoromethyl (CF₃) group is synthetically challenging. The existing fluorine atoms are strongly electron-withdrawing, deactivating the C3 position toward common electrophilic fluorinating agents. Such a transformation would require highly specialized and reactive fluorinating reagents capable of operating on an already electron-deficient carbon center.
Influence of Fluorine Atoms on Adjacent Functional Groups
The high electronegativity of the two fluorine atoms creates a strong, localized dipole, exerting a powerful electron-withdrawing inductive effect (-I effect) that propagates through the carbon skeleton. This electronic influence significantly modifies the reactivity of the adjacent chloro and ester functional groups.
Effect on the α-Chloro Group: The CF₂ moiety increases the electrophilic character of the C2 carbon, making the C-Cl bond more polarized and susceptible to nucleophilic substitution. Furthermore, this inductive pull stabilizes potential anionic transition states, facilitating reactions at the α-position.
Effect on the Ester Carbonyl and α-Proton: The electron-withdrawing nature of the fluorines is transmitted to the ester group, increasing the partial positive charge on the carbonyl carbon and thus its susceptibility to attack by nucleophiles. Critically, the combined inductive effects of the CF₂ group and the α-chlorine atom significantly increase the acidity of the α-proton (the hydrogen at C2). This enhanced acidity is a key factor in the compound's utility in enolate-based transformations. The gem-difluoro group can also exert control over molecular conformation, which can in turn influence metabolic stability and reactivity in complex biological systems. rsc.org
Carbonyl Group Transformations and Condensation Reactions
The ester carbonyl group, activated by the adjacent halogen and difluoro moieties, is a hub for a variety of chemical transformations, including the formation of enolates for alkylation and participation in cyclization reactions to build complex heterocyclic systems.
Enolate Chemistry and Alkylation Strategies
The pronounced acidity of the α-proton allows for the easy generation of a corresponding enolate anion under basic conditions. This enolate is a potent nucleophile, serving as a key intermediate for forming new carbon-carbon bonds at the C2 position.
The standard strategy involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. youtube.com The base selectively abstracts the acidic α-proton to form the lithium enolate with high efficiency. This enolate can then be treated with an electrophile, typically a primary or secondary alkyl halide, in a classic SN2 reaction to yield the α-alkylated product. libretexts.orglibretexts.org The reaction is subject to the typical constraints of SN2 reactions, where sterically hindered (tertiary) halides are not suitable and may lead to elimination side reactions. libretexts.org
The general sequence is outlined below:
Enolate Formation: Deprotonation at the α-carbon using a strong base.
Nucleophilic Attack: The enolate attacks an alkyl halide (R-X), displacing the halide leaving group.
| Step | Reagent/Condition | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Lithium Diisopropylamide (LDA), THF, -78 °C | Lithium Enolate | Generation of the nucleophile |
| 2 | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | α-Alkylated Ester | Formation of a new C-C bond |
Cyclization Reactions for Heterocycle Formation
This compound is an excellent precursor for synthesizing a variety of fluorinated heterocycles. Its bifunctional nature—an electrophilic ester carbonyl and a leaving group at the α-position—allows it to react with binucleophiles to construct rings. Its reactivity in such reactions is analogous to that of the well-studied ethyl 4,4,4-trifluoroacetoacetate. researcher.life
For example, reaction with nitrogen-containing binucleophiles like amidines, ureas, or o-phenylenediamine (B120857) can lead to the formation of pyrimidines, pyrimidinones, or benzodiazepines, respectively. nih.gov The general mechanism involves an initial attack of one nucleophilic center of the binucleophile on the ester's carbonyl carbon, followed by an intramolecular cyclization where the second nucleophilic center displaces the α-chloride. Subsequent dehydration or tautomerization yields the stable aromatic heterocycle.
| Binucleophile | Resulting Heterocycle | Reaction Conditions (Analogous) | Reference |
|---|---|---|---|
| Benzamidine | 2-Phenyl-4-(1,1-difluoroethyl)-6-hydroxypyrimidine | Room Temperature | nih.gov |
| o-Phenylenediamine | 4-(1,1-difluoroethyl)-1,3-dihydro-1,5-benzodiazepin-2-one | Benzene (B151609), Neutral | nih.gov |
| 5-Amino-3-methylpyrazole | Pyrazolo[3,4-b]pyridine derivative | Glacial Acetic Acid | nih.gov |
These reactions demonstrate the utility of this compound as a versatile platform for introducing the difluoroethyl motif into medicinally relevant heterocyclic scaffolds.
Radical Reactions and Photoredox Catalysis for Derivatization
Modern synthetic methods, particularly photoredox catalysis, offer powerful ways to derivatize this compound by leveraging the lability of the carbon-chlorine bond. nih.gov These methods allow for the formation of carbon-centered radicals under mild conditions, opening up reaction pathways that are complementary to traditional ionic chemistry.
In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the substrate. Given the electronic structure of this compound, the most likely pathway involves the reduction of the molecule, leading to the cleavage of the weakest bond, the C-Cl bond, to generate an α-carbon radical.
This highly reactive radical intermediate can be trapped by a variety of radical acceptors, such as alkenes or (hetero)arenes, to forge new carbon-carbon bonds. This approach avoids the need for strong bases to form an enolate and provides an alternative route to α-functionalization. The catalytic cycle is completed by a final electron transfer step that regenerates the ground-state photocatalyst. This strategy represents a cutting-edge method for the derivatization of halogenated esters. libretexts.orgnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Chloro 3,3 Difluorobutanoate and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A full NMR analysis of ethyl 2-chloro-3,3-difluorobutanoate would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D techniques to establish connectivity.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the ethyl and butyl chain protons. Based on the structure, one would expect to observe a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl ester group, arising from their mutual coupling. The methine proton (CH) at the C2 position, being adjacent to a chlorine atom and the difluorinated carbon, would likely appear as a multiplet due to coupling with the neighboring protons and potentially the fluorine atoms. The terminal methyl group (CH₃) of the butanoate chain at C4 would likely present as a triplet, coupled to the two fluorine atoms at C3.
For comparison, the ¹H NMR spectrum of the analog ethyl 2-chloro-3-oxobutanoate shows characteristic peaks that help in assigning the proton environments. chemicalbook.com For instance, the methine proton (CH) appears at approximately 4.82 ppm, while the ethyl group protons resonate at around 4.30 ppm (quartet) and 1.33 ppm (triplet), and the acetyl methyl protons are observed near 2.39 ppm. chemicalbook.com Similarly, for ethyl 3-chloropropionate , the protons of the ethyl group show a quartet at about 4.19 ppm and a triplet at 1.28 ppm, with the methylene groups of the propionate (B1217596) chain appearing as triplets at approximately 3.76 ppm and 2.79 ppm. chemicalbook.com
¹³C NMR for Carbon Skeleton and Functional Group Assignment
A proton-decoupled ¹³C NMR spectrum of this compound would be expected to display six unique carbon signals. The carbonyl carbon of the ester group would be the most downfield signal, typically in the range of 160-170 ppm. The carbon bearing the two fluorine atoms (C3) would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The carbon bonded to chlorine (C2) would also be significantly downfield. The remaining carbons of the ethyl group and the terminal methyl group would appear at higher field strengths.
In the case of the analog 2-chloro-2-methylpropane , two distinct carbon signals are observed, one for the three equivalent methyl groups and one for the quaternary carbon attached to the chlorine. docbrown.info For 2-chloro-2,3-dimethylbutane , the ¹³C NMR spectrum shows more complexity with distinct signals for the different methyl groups and the chlorinated carbon. chemicalbook.comchemicalbook.com The spectrum of ethyl 2-chloro-3-oxobutanoate would provide valuable comparative data for the chemical shifts of the carbonyl and chlorinated carbons in a similar electronic environment.
¹⁹F NMR for Fluorine Environments and Coupling Patterns
¹⁹F NMR spectroscopy is an indispensable tool for characterizing fluorinated organic compounds. For this compound, the two fluorine atoms at the C3 position are chemically equivalent and would be expected to produce a single resonance in the ¹⁹F NMR spectrum. The multiplicity of this signal would be influenced by coupling to the neighboring protons. Specifically, coupling to the C2 methine proton and the C4 methyl protons would likely result in a complex multiplet. The chemical shift of this signal would be indicative of the gem-difluoroalkyl environment.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign the ¹H and ¹³C signals and to confirm the structural connectivity of this compound, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would establish the proton-proton coupling networks, for example, confirming the relationship between the methyl and methylene protons of the ethyl group, and the coupling between the C2 proton and the C4 methyl protons through the fluorine atoms.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the molecular skeleton. For instance, correlations between the carbonyl carbon and the protons of the ethyl group and the C2 proton would confirm the ester functionality and its position.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (MW = 186.59 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak at M+2 in an approximate 3:1 ratio to the M⁺ peak would be anticipated, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement if structurally feasible. The presence of chlorine and fluorine would also influence the fragmentation, potentially leading to the loss of HCl or HF, or fragments containing these halogens.
For the analog 2-chlorobutane , the mass spectrum shows a very small molecular ion peak, indicating its instability. docbrown.info The base peak is observed at m/z 57, corresponding to the butyl cation ([C₄H₉]⁺). Isotopic peaks for chlorine-containing fragments are also evident. docbrown.info The mass spectrum of 2-chloro-2,3-dimethylbutane from the NIST WebBook also provides an example of fragmentation in a related chlorinated alkane. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band in the region of 1735-1750 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1000-1300 cm⁻¹ region. The C-F stretching absorptions are typically strong and would be expected in the range of 1000-1400 cm⁻¹. The C-Cl stretching vibration would be observed at lower wavenumbers, generally in the 600-800 cm⁻¹ region. The C-H stretching and bending vibrations of the alkyl groups would also be present in their characteristic regions.
The IR spectrum of the analog ethyl trifluoroacetate has been studied, providing a reference for the vibrational modes of a similar fluorinated ester. ed.ac.uk
X-ray Crystallography for Solid-State Structural Determination
As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. The inherent challenges in obtaining single crystals of suitable quality for many small, flexible, and often liquid-state organic molecules can limit the availability of such data.
However, the structural elucidation of analogs provides invaluable insights into the likely solid-state behavior and molecular geometry of this compound. A pertinent example is the crystallographic study of Ethyl 2-acetyl-3-(4-chloroanilino)butanoate, which shares a substituted butanoate backbone. nih.goviucr.orgresearchgate.net The detailed analysis of this analog showcases the depth of information that can be gleaned from X-ray crystallography.
In a representative study, single crystals of Ethyl 2-acetyl-3-(4-chloroanilino)butanoate were analyzed, revealing a triclinic crystal system with a P-1 space group. nih.goviucr.orgresearchgate.net The molecule was found to adopt an extended conformation. nih.govnih.gov This extended arrangement is influenced by the steric and electronic demands of the various substituents along the butanoate chain.
A significant finding from the crystallographic analysis of this analog is the formation of inversion dimers in the crystal lattice, which are stabilized by intermolecular N—H···O hydrogen bonds. nih.goviucr.orgresearchgate.netnih.gov This type of hydrogen bonding is a common and influential supramolecular interaction that dictates the packing of molecules in the solid state.
The detailed crystallographic data for Ethyl 2-acetyl-3-(4-chloroanilino)butanoate is summarized in the interactive table below. This data serves as a reference point for understanding the type of structural parameters that would be determined for this compound, should a successful crystallographic analysis be performed.
Interactive Table: Crystallographic Data for Ethyl 2-acetyl-3-(4-chloroanilino)butanoate nih.goviucr.orgresearchgate.net
| Parameter | Value |
| Empirical Formula | C₁₄H₁₈ClNO₃ |
| Formula Weight | 283.74 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9161 (2) |
| b (Å) | 10.1319 (3) |
| c (Å) | 11.4063 (3) |
| α (°) | 87.511 (10) |
| β (°) | 80.873 (10) |
| γ (°) | 73.367 (2) |
| Volume (ų) | 756.14 (4) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
For this compound, it is anticipated that the presence of the two fluorine atoms at the C3 position would significantly influence its crystal packing. The high electronegativity of fluorine could lead to the formation of C—H···F and other weak hydrogen bonds, in addition to dipole-dipole interactions, which would play a crucial role in the supramolecular architecture of the solid state. Theoretical and computational studies can provide valuable predictions of the preferred conformations and potential intermolecular interactions for this compound in the absence of experimental crystallographic data.
Computational and Theoretical Chemistry Studies of Ethyl 2 Chloro 3,3 Difluorobutanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular-level properties of ethyl 2-chloro-3,3-difluorobutanoate. Methods like Density Functional Theory (DFT) and Hartree-Fock are instrumental in elucidating its electronic characteristics and conformational landscape. emerginginvestigators.org
The electronic structure of this compound is significantly influenced by the presence of highly electronegative fluorine and chlorine atoms. A theoretical analysis would likely reveal a considerable polarization of the carbon-halogen bonds, with the halogen atoms drawing electron density from the adjacent carbon atoms. This inductive effect would propagate through the molecule, influencing the reactivity of the entire ester.
A Mulliken charge analysis, a common output of quantum chemical calculations, would quantify the partial charges on each atom. emerginginvestigators.org It is expected that the fluorine and chlorine atoms would possess significant negative partial charges, while the carbon atoms bonded to them (C2 and C3) would exhibit positive partial charges. The carbonyl carbon of the ester group would also be significantly electrophilic due to the electron-withdrawing effects of the adjacent α-chloro substituent and the carbonyl oxygen.
An analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability. siftdesk.org For this compound, the LUMO is expected to be centered around the C-Cl and C=O bonds, indicating these as the primary sites for nucleophilic attack.
Table 1: Illustrative Calculated Electronic Properties of this compound (Note: These are hypothetical values based on typical results for similar molecules.)
| Property | Calculated Value | Method |
| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP |
| HOMO Energy | ~ -11.5 eV | DFT/B3LYP |
| LUMO Energy | ~ -0.8 eV | DFT/B3LYP |
| HOMO-LUMO Gap | ~10.7 eV | DFT/B3LYP |
The rotational barriers around the single bonds in this compound give rise to various conformers with different energies. Conformational analysis of similar fluorinated alkanes has shown that the gauche and anti conformations can have significantly different stabilities due to stereoelectronic effects such as hyperconjugation and steric hindrance. acs.orgnih.govmaricopa.edu The presence of bulky chlorine and fluorine atoms, along with the ethyl ester group, would lead to a complex potential energy surface.
It is anticipated that the most stable conformer would seek to minimize steric repulsion between the halogens and the ethyl group. maricopa.edu Furthermore, stereoelectronic effects, such as the gauche effect, might favor conformations where the electronegative fluorine atoms are in proximity. Studies on 1,3-difluorinated alkanes have shown that the polarity of the medium can significantly influence the conformational equilibrium. acs.orgnih.govnih.gov
Table 2: Illustrative Relative Energies of Conformers of this compound (Note: These are hypothetical values for illustrative purposes.)
| Conformer | Dihedral Angle (Cl-C2-C3-F1) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche 1 | 60° | 1.2 |
| Gauche 2 | -60° | 1.5 |
| Eclipsed | 0° | 5.8 |
Theoretical chemistry can predict the most likely pathways for reactions involving this compound. A primary reaction of interest would be nucleophilic substitution, where a nucleophile replaces the chlorine atom at the C2 position. ucsb.eduresearchgate.net Computational modeling can map the potential energy surface for such a reaction, identifying the transition state and calculating the activation energy. up.ac.za
For a nucleophilic substitution reaction, both S_N1 and S_N2 mechanisms are possible. ucsb.edu Given that C2 is a secondary carbon, the reaction could proceed via either pathway, and computational studies could predict which is favored under different conditions. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state would give the activation barrier, a crucial factor in determining the reaction rate. up.ac.za The presence of the electron-withdrawing difluoromethyl and ester groups would likely influence the stability of any potential carbocation intermediate in an S_N1 pathway or the transition state in an S_N2 pathway.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound behaves in a solvent, which is crucial for understanding its reactivity in a realistic chemical environment. researchgate.nettandfonline.com MD simulations model the movement of atoms over time, allowing for the study of solvation shells and intermolecular interactions. researchgate.net
In a polar solvent like water or ethanol, it is expected that the solvent molecules would form a structured solvation shell around the polar regions of the ester, particularly the carbonyl group and the halogen atoms. MD simulations can quantify this through radial distribution functions, showing the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations have been used to understand the hydrolysis of esters, revealing the role of the solvent in stabilizing intermediates and transition states. researchgate.netcore.ac.uk
Structure-Reactivity Relationships: Computational Insights
By systematically modifying the structure of this compound in silico and calculating the effects on its properties and reactivity, computational studies can establish clear structure-reactivity relationships. For instance, the effect of changing the halogen at the C2 position (e.g., to bromine) or altering the ester group could be quantified.
Computational studies on similar esters have shown that the rate of hydrolysis is highly dependent on the electronic effects of the substituents. nih.gov For this compound, the strong electron-withdrawing nature of the fluorine and chlorine atoms is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially accelerating hydrolysis compared to non-halogenated analogues. nih.gov Computational studies can provide quantitative predictions of these effects, aiding in the design of molecules with desired reactivity profiles. nih.gov
Role in Complex Molecule Synthesis and Advanced Chemical Materials Research
Precursor in the Synthesis of Fluorinated Building Blocks for Organic Synthesis
The strategic placement of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a high demand for fluorinated building blocks in various sectors, including pharmaceuticals and agrochemicals. sigmaaldrich.com Ethyl 2-chloro-3,3-difluorobutanoate serves as a key starting material in the creation of these valuable synthons.
The presence of a chlorine atom alpha to the ester group and a difluoromethyl group at the beta position provides multiple reactive sites. This allows for a range of chemical transformations, enabling the integration of fluorine-containing moieties into larger, more complex structures. The reactivity of the carbon-chlorine bond allows for nucleophilic substitution reactions, while the ester functionality can be modified through various classical transformations.
Integration into Advanced Synthetic Pathways
The utility of this compound is demonstrated in its integration into multi-step synthetic sequences. For instance, it can be envisioned as a substrate in reactions that build molecular complexity through the sequential replacement of the chlorine atom and modification of the ester group. While specific, published pathways detailing the extensive use of this exact molecule are not widespread, the principles of its reactivity are well-established in organofluorine chemistry. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, or carbon nucleophiles, to introduce new functional groups. Subsequent hydrolysis or reduction of the ester can then provide access to fluorinated carboxylic acids or alcohols, which are themselves versatile building blocks.
Development of Novel Fluorinated Scaffolds
The development of novel molecular scaffolds is crucial for expanding the accessible chemical space for drug discovery and materials science. This compound can be a key component in the construction of new fluorinated frameworks. For example, its reaction with bifunctional nucleophiles could lead to the formation of heterocyclic rings containing the difluoromethyl group. The general importance of fluorinated building blocks in creating new molecular entities is well-documented, with a continuous search for new and efficient synthetic methods. nih.govbeilstein-journals.orgnih.gov
Applications in Specialty Chemical Development
The unique properties imparted by fluorine atoms make fluorinated compounds highly sought after as specialty chemicals. These can range from high-performance polymers and liquid crystals to active ingredients in pharmaceuticals and agrochemicals.
Intermediate for Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds are of particular interest due to their prevalence in biologically active molecules. This compound can serve as a precursor to these important structures. For example, condensation reactions with hydrazine (B178648) derivatives could potentially yield fluorinated pyrazoles, a class of compounds known for a wide range of biological activities. Similarly, reactions with amidines or other dinucleophiles could provide routes to other fluorinated heterocycles like pyridines. The synthesis of fluorinated heterocycles is a vibrant area of research, constantly seeking new and efficient methodologies.
Utility in the Construction of Organofluorine Compounds with Unique Properties
The introduction of a difluoromethyl group can significantly impact the lipophilicity, metabolic stability, and binding affinity of a molecule. This compound provides a means to incorporate this important motif. The resulting organofluorine compounds can exhibit unique properties desirable in various applications. For instance, in medicinal chemistry, the strategic placement of fluorine can lead to enhanced drug efficacy. In materials science, fluorinated compounds can possess valuable properties such as thermal stability and hydrophobicity. sigmaaldrich.com
Contribution to Materials Science Research
The application of organofluorine compounds in materials science is extensive, with well-known examples like polytetrafluoroethylene (Teflon). sigmaaldrich.com While direct, large-scale polymerization of this compound is not a primary application, its derivatives can serve as monomers or additives in the creation of specialized polymers. For example, after conversion to a vinyl or acrylic monomer, the resulting fluorinated polymer could exhibit enhanced thermal stability, chemical resistance, and specific optical properties. The development of new fluorinated polymers and materials is an ongoing effort to meet the demands for advanced technologies.
Monomeric or Building Block Role in Polymer Synthesis
There is currently no substantial scientific literature or patent documentation that describes the use of this compound as a monomer or building block in polymer synthesis. Theoretical possibilities for its role exist due to its functional groups: the ester and the chloro-fluoro-substituted alkyl chain. In principle, the ester group could be involved in polymerization reactions such as polycondensation, or the carbon-chlorine and carbon-fluorine bonds could potentially be targeted in more specialized polymerization techniques. However, without experimental data or published research, any discussion of its role remains speculative.
Tailoring Physicochemical Characteristics for Material Performance
Given the absence of studies on polymers incorporating this compound, there is no empirical data on how this monomer would tailor the physicochemical characteristics of a material. Generally, the inclusion of fluorine atoms in a polymer backbone is known to impart specific properties such as increased thermal stability, chemical resistance, and hydrophobicity. The presence of both chlorine and fluorine on the same molecule could theoretically offer a unique combination of properties. However, without any documented synthesis of polymers using this specific monomer, no detailed research findings on its effect on material performance can be provided.
Data Tables
Due to the lack of experimental research on the polymerization of this compound, no data is available to populate tables regarding monomer reactivity, polymer properties, or material performance characteristics.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Efficient Transformations
The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of ethyl 2-chloro-3,3-difluorobutanoate. Future research should focus on transformations that can selectively modify its structure, paving the way for the synthesis of a diverse range of valuable compounds.
One key area of investigation is the catalytic dehalogenation of the compound. Research into palladium-based catalysts, which have shown success in the dehalogenation of polychlorinated biphenyls and polybrominated diphenyl ethers, could be adapted for the selective removal of the chlorine atom from this compound. rsc.org This would provide access to 3,3-difluorobutanoate esters, which are valuable intermediates.
Furthermore, the development of catalysts for cross-coupling reactions at the C-Cl bond represents a significant opportunity. Nickel- and palladium-catalyzed cross-coupling reactions of polyfluorinated arenes with Grignard reagents have been established and could serve as a starting point for developing similar methodologies for this compound. mdpi.commdpi.com This would enable the introduction of a wide array of substituents, dramatically expanding the accessible chemical space. High-throughput screening of catalyst libraries could accelerate the discovery of optimal catalysts for these transformations. researchgate.netnih.gov
The following table outlines potential catalytic transformations and suggested catalyst systems for future investigation:
| Transformation | Proposed Catalyst System | Potential Product Class |
| Selective Dechlorination | Pd/C with a hydrogen source | Ethyl 3,3-difluorobutanoate |
| Suzuki-Miyaura Coupling | Palladium catalysts with phosphine (B1218219) ligands | α-Aryl-3,3-difluorobutanoates |
| Sonogashira Coupling | Copper/Palladium catalysts | α-Alkynyl-3,3-difluorobutanoates |
| Buchwald-Hartwig Amination | Palladium or Nickel catalysts with specialized ligands | α-Amino-3,3-difluorobutanoates |
Exploration of Bio-Inspired Synthetic Routes for Stereocontrol
The presence of a chiral center in this compound makes stereocontrol a critical aspect of its synthesis and application. Bio-inspired synthetic routes, particularly those employing enzymes, offer a promising avenue for achieving high enantioselectivity.
Lipase-catalyzed kinetic resolution has been successfully applied to a variety of related halogenated and chiral esters. almacgroup.comjocpr.comnih.govmdpi.comresearchgate.net This technique could be explored for the resolution of racemic this compound. A screening of different lipases and reaction conditions would be necessary to identify the most effective enzyme for this substrate. The goal would be to separate the (R)- and (S)-enantiomers with high enantiomeric excess, providing access to enantiomerically pure building blocks.
Furthermore, the development of chemoenzymatic dynamic kinetic resolution (DKR) processes could offer even higher yields of the desired enantiomer. nih.gov This would involve combining a lipase-catalyzed resolution with an in-situ racemization of the undesired enantiomer, for example, using a ruthenium catalyst.
The table below summarizes potential bio-inspired approaches for the stereocontrol of this compound:
| Biocatalytic Method | Enzyme Class | Potential Outcome |
| Kinetic Resolution | Lipases, Esterases | Separation of (R)- and (S)-enantiomers |
| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | High-yield synthesis of a single enantiomer |
| Asymmetric Synthesis | Halogenases, Reductases | Direct synthesis of an enantiomerically enriched product |
Integration with Flow Chemistry and Automated Synthesis Platforms
To enhance the efficiency, safety, and scalability of reactions involving this compound, integration with flow chemistry and automated synthesis platforms is a crucial future direction. mdpi.comnih.gov Flow chemistry offers numerous advantages, including precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents more safely. researchgate.netvapourtec.comresearchgate.net
The synthesis of this compound itself, as well as its subsequent transformations, could be adapted to continuous flow processes. This would be particularly beneficial for exothermic or hazardous reactions, such as certain halogenation or coupling reactions. Automated platforms can be used for high-throughput screening of reaction conditions and catalysts, significantly accelerating process optimization. researchgate.netnih.gov
The following table outlines potential applications of flow chemistry and automation for this compound:
| Application Area | Technology | Key Advantages |
| Synthesis Optimization | Automated Flow Reactor System | High-throughput screening of catalysts and conditions |
| Scale-up Production | Continuous Flow Reactor | Improved safety, consistency, and scalability |
| Library Synthesis | Automated Synthesis Platform | Rapid generation of derivatives for screening |
Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for rational process improvement. Advanced mechanistic studies, particularly those employing in-situ spectroscopic techniques, can provide invaluable insights.
Techniques such as in-situ Infrared (IR) spectroscopy can be used to monitor the formation and consumption of intermediates in real-time, helping to elucidate reaction pathways. frontiersin.org Computational studies, including Density Functional Theory (DFT) calculations, can be employed to model reaction intermediates and transition states, providing a theoretical framework to complement experimental observations. nih.govrsc.orgnih.govescholarship.org Such computational approaches have been successfully used to understand the reactivity of other halogenated compounds.
Future research in this area could focus on:
In-situ monitoring of catalytic reactions: To identify active catalytic species and intermediates.
Kinetic studies: To determine reaction orders and activation parameters.
Computational modeling: To predict reaction pathways and selectivities.
Synergistic Applications in Multidisciplinary Research Fields
The unique combination of a chlorine atom, a difluoromethylene group, and a chiral center makes this compound a promising building block for various multidisciplinary fields.
In medicinal chemistry , the difluoromethyl group is recognized as a bioisostere of hydroxyl, thiol, and amine groups, and its incorporation can enhance metabolic stability and binding affinity. researchgate.netnih.govmdpi.com this compound could serve as a precursor for novel drug candidates. The chlorine atom provides a handle for further functionalization, allowing for the synthesis of diverse compound libraries for biological screening.
In agrochemical science , many successful pesticides contain fluorinated moieties. acs.org The structural motifs present in this compound could be incorporated into new potential herbicides, fungicides, or insecticides.
In materials science , the introduction of fluorine can significantly alter the physical and chemical properties of materials. acs.org Derivatives of this compound could be explored as monomers for the synthesis of novel fluorinated polymers with unique thermal, optical, or surface properties.
The table below highlights potential multidisciplinary applications:
| Research Field | Potential Application | Key Structural Feature |
| Medicinal Chemistry | Synthesis of novel drug candidates | Difluoromethyl group as a bioisostere, chiral center |
| Agrochemicals | Development of new pesticides | Fluorinated scaffold, reactive chlorine handle |
| Materials Science | Creation of novel fluoropolymers | Difluoromethylene unit |
Q & A
Q. What are the recommended synthetic routes for ethyl 2-chloro-3,3-difluorobutanoate, and how can purity be optimized?
Methodological Answer:
- Synthesis Pathways : A common approach involves halogenation and esterification of precursor compounds. For example, chlorination of 3,3-difluorobutanoic acid derivatives followed by esterification with ethanol under acid catalysis (e.g., H₂SO₄) can yield the target compound. Reaction conditions (temperature, stoichiometry) must be tightly controlled to minimize by-products like ethyl 3-chloro-2-hydroxy derivatives .
- Purification : Use fractional distillation or preparative HPLC to isolate the ester. Confirm purity via GC-MS or ¹⁹F NMR, referencing the molecular weight (168.139 g/mol) and fluorine splitting patterns .
Q. How should researchers characterize this compound, and what spectral data are critical?
Methodological Answer:
- Key Techniques :
- Stability Checks : Monitor decomposition via FT-IR for carbonyl (C=O) stability under storage conditions (room temperature recommended) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Experimental Design : Apply a 2³ factorial design to test variables: temperature (25–60°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hrs). Use ANOVA to identify significant factors. For example, highlights how DOE reduces experimental runs while capturing interactions between parameters .
- Case Study : A study on similar esters found that higher catalyst concentrations (>1.5 mol%) reduced reaction time but increased side-product formation. Optimize for yield (via GC) vs. purity (via NMR) trade-offs .
Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate activation energies for potential reaction pathways (e.g., nucleophilic substitution at the chloro site). Tools like Gaussian or ORCA can model transition states, as demonstrated in for reaction path searches .
- Machine Learning : Train models on existing reaction databases to predict optimal solvents or catalysts. ICReDD’s approach combines computational screening with experimental validation, reducing trial-and-error cycles .
Q. How can researchers resolve contradictions in experimental data, such as unexpected by-products during synthesis?
Methodological Answer:
- Root-Cause Analysis :
- By-Product Identification : Use LC-MS/MS to detect trace impurities. For instance, observed chlorinated side-products in difluoroamine reactions due to incomplete substitution .
- Parameter Sensitivity Testing : Vary one variable at a time (e.g., moisture levels) to isolate instability sources. ’s surface chemistry studies suggest trace water may hydrolyze the ester .
- Mitigation : Introduce inert atmospheres or molecular sieves to suppress hydrolysis .
Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light in simulated environmental chambers. Monitor degradation via HPLC and identify products (e.g., fluorinated carboxylic acids) using HRMS .
- Surface Reactivity : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study interactions with indoor or atmospheric surfaces, as outlined in ’s approach to organic-surface interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
